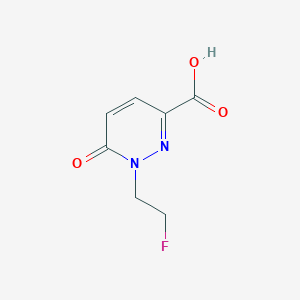

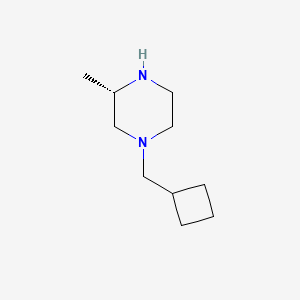

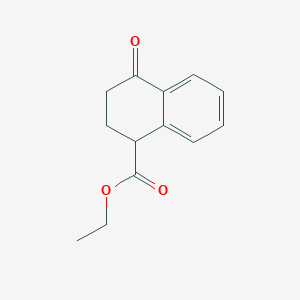

![molecular formula C10H12ClN3 B1448308 [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride CAS No. 1351614-02-2](/img/structure/B1448308.png)

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride

説明

“[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride” is a chemical compound that has gained significant attention in the field of chemistry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives, including “[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride”, involves various synthetic routes . For instance, Hadizadeh et al. synthesized a related compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis

Imidazole, the core structure of “[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride”, contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and complex. For instance, the reaction of 2-Bip with sequence-specific DNA was examined using Differential Pulse Voltammetry (DPV), revealing that 2-Bip affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) .Physical And Chemical Properties Analysis

Imidazole, the core structure of “[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride”, is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Therapeutic Potential

- Scientific Field: Medicinal Chemistry

- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Vibrational Spectroscopy and Quantum Computational Studies

- Scientific Field: Physical Chemistry

- Summary of Application: Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2- [ (1H-benzimidazol-1-yl)-methyl]benzoic acid are provided .

- Methods of Application: The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED). The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

- Results or Outcomes: Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated. The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Antihypertensive Potential

- Scientific Field: Pharmacology

- Summary of Application: Certain imidazole derivatives have been synthesized and evaluated for their antihypertensive potential .

- Methods of Application: The compounds were synthesized using 2-amino benzimidazole as a starting material and evaluated in rats .

- Results or Outcomes: The results of the anti-hypertensive activity were promising, indicating the potential of these compounds in the treatment of hypertension .

Molecular Docking Studies

- Scientific Field: Bioinformatics

- Summary of Application: Imidazole derivatives have been studied for their potential interactions with biological targets using molecular docking studies .

- Methods of Application: Computational methods were used to predict the binding of the compound to the target protein. The details of the docking studies aided in the prediction of protein binding .

- Results or Outcomes: The study provided insights into the potential biological activity of the compound, which could be useful in the development of new drugs .

Synthesis of New Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Summary of Application: Imidazole derivatives can be used as starting materials for the synthesis of new heterocyclic compounds .

- Methods of Application: The new compounds are synthesized using 2-amino benzimidazole as a starting material .

- Results or Outcomes: The synthesized compounds can be evaluated for various biological activities .

将来の方向性

The future directions for the research and development of “[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride” and other imidazole derivatives are promising. Given their broad range of chemical and biological properties, these compounds have the potential to be developed into new drugs to overcome current public health problems .

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;/h2-5H,1,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSUNTYVOFMZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)C1=NC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

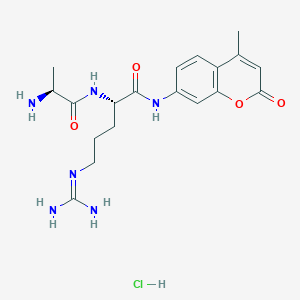

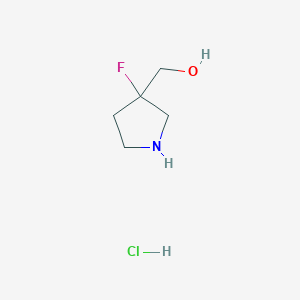

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)